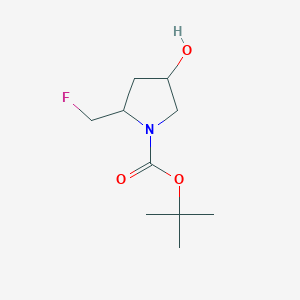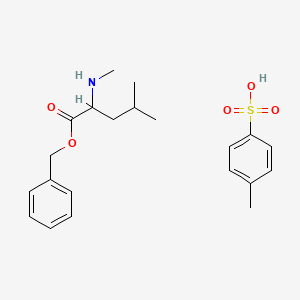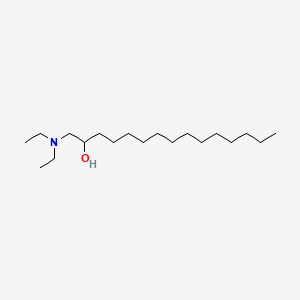
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano group and the boronic ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The indole core is a common structural motif in many biologically active compounds, making this compound useful in the development of pharmaceuticals.
Medicine: It can be used in the synthesis of drug candidates, particularly those targeting cancer and other diseases.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the production of materials and polymers
Wirkmechanismus
The mechanism of action of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a reagent in organic synthesis. The boronic ester group can form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The cyano group can undergo various transformations, contributing to the compound’s versatility in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronic esters and indole derivatives. For example:
Phenylboronic acid: Another boronic ester used in Suzuki-Miyaura reactions, but with a simpler structure.
Indole-3-carboxaldehyde: An indole derivative used in the synthesis of various pharmaceuticals.
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: A boronic ester with a pyridine ring instead of an indole ring. The uniqueness of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate lies in its combination of the indole core and the boronic ester group, providing a versatile intermediate for complex organic synthesis
Eigenschaften
Molekularformel |
C20H25BN2O4 |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
tert-butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-15-9-8-13(12-22)10-14(15)11-16(23)21-26-19(4,5)20(6,7)27-21/h8-11H,1-7H3 |
InChI-Schlüssel |
LREGGPXGBYFJJY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B15155492.png)
![2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15155506.png)
![Ethyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155508.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B15155511.png)

![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B15155537.png)

![1,3-dimethyl-5-{[(pyridin-3-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15155553.png)

![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
